molecular formula C23H25N3O4S B2701930 1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone CAS No. 946309-49-5

1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone

Cat. No. B2701930
M. Wt: 439.53
InChI Key: ODQOFUHWEPVFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains several functional groups, including a piperazine ring, an oxazole ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the oxazole ring would contribute to the rigidity of the molecule, while the ketone group could be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make the compound basic, while the ketone group could make it polar .

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • A study explored the synthesis of new piperazinyl-4-nitroimidazole derivatives aiming to develop non-nucleoside reverse transcriptase inhibitors for anti-HIV activity. These compounds showed potential in MT-4 cells for both anti-HIV-1 and anti-HIV-2 activities, demonstrating the therapeutic potential of piperazine derivatives in antiviral research (Al-Masoudi et al., 2007).

Pain Management

  • The synthesis and pharmacological evaluation of a series of pyrazoles, leading to a σ1 receptor antagonist clinical candidate for pain treatment, underscores the utility of piperazine derivatives in developing new pain management therapies. This research highlights the solubility and metabolic stability of these compounds, important factors for clinical application (Díaz et al., 2020).

Antimicrobial and Antifungal Activities

  • Azole-containing piperazine derivatives were synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. Certain compounds exhibited broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole, demonstrating the potential of these derivatives in antimicrobial and antifungal applications (Gan et al., 2010).

Synthetic Chemistry

  • Electrochemical synthesis involving the oxidation of certain piperazine derivatives has been researched for creating new arylthiobenzazoles. This approach, leveraging electrochemically generated intermediates, opens new avenues for synthesizing complex organic compounds (Amani & Nematollahi, 2012).

Cancer Research

  • Piperazine derivatives have been synthesized and characterized with a focus on their cytotoxic activities, highlighting their potential use in cancer research. The investigation into the binding interactions with proteins like human serum albumin provides insights into the pharmacokinetics of these compounds, important for their future biological application (Govindhan et al., 2017).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

1-[4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-8-10-19(11-9-16)31(28,29)22-23(26-14-12-25(13-15-26)18(3)27)30-21(24-22)20-7-5-4-6-17(20)2/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQOFUHWEPVFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(o-Tolyl)-4-tosyloxazol-5-yl)piperazin-1-yl)ethanone

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